![molecular formula C16H16N4O2 B6443860 8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2640953-99-5](/img/structure/B6443860.png)
8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule that contains a quinoline moiety and a triazaspiro[4.5]decane-2,4-dione moiety . Quinoline is a nitrogen-containing heterocycle and is found in a large variety of naturally occurring compounds and chemically useful molecules having diverse biological activities . The triazaspiro[4.5]decane-2,4-dione moiety is a type of spiro compound, which is a polycyclic compound with rings of different sizes .
Molecular Structure Analysis
The molecular structure of “8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” would be characterized by the presence of a quinoline ring and a triazaspiro[4.5]decane-2,4-dione ring structure . The exact structure would depend on the specific arrangement and bonding of these moieties.Chemical Reactions Analysis
The chemical reactions involving “8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” would depend on the specific conditions and reagents used. The quinoline moiety could potentially undergo reactions such as electrophilic substitution, while the triazaspiro[4.5]decane-2,4-dione moiety could potentially undergo reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” would depend on its specific molecular structure. Properties such as melting point, solubility, and reactivity could be determined through experimental analysis .Safety and Hazards
Future Directions
Future research on “8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” could involve further exploration of its synthesis, characterization, and biological activity. This could include optimizing the synthesis process, conducting detailed structural analysis, and performing in-depth biological testing to determine its potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4It is known that similar compounds, such as spirotetramat, act as insecticides . They are transported to all parts of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .
Mode of Action
For instance, spirotetramat, a related compound, exhibits a unique two-way internal absorption and transport property .
Biochemical Pathways
The specific biochemical pathways affected by 8-(quinolin-4-yl)-1,3,8-triazaspiro[4It is known that similar compounds, such as spirotetramat, affect the biochemical pathways of pests, leading to their elimination .
Pharmacokinetics
The pharmacokinetics of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4It is known that similar compounds, such as spirotetramat, have good efficacy and safety for crops .
Result of Action
The specific molecular and cellular effects of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4It is known that similar compounds, such as spirotetramat, can effectively control pests for as long as two months .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4It is known that similar compounds, such as spirotetramat, have high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety .
properties
IUPAC Name |
8-quinolin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-14-16(19-15(22)18-14)6-9-20(10-7-16)13-5-8-17-12-4-2-1-3-11(12)13/h1-5,8H,6-7,9-10H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNNSZRERGQPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=CC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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